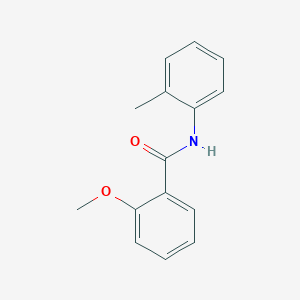![molecular formula C17H17NO5S B259131 2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound used in scientific research. It is commonly referred to as ESI or Ethylsulfonylindole. ESI is a heterocyclic compound with a fused isoindole and indoline ring system. It has been found to exhibit various biological activities and has been used in numerous studies to investigate its therapeutic potential.
作用機序
ESI exerts its biological effects by binding to and inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of COX-2, LOX, and MMPs, which are involved in the inflammatory process. ESI has also been found to target the NF-κB pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
ESI has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. ESI has also been found to inhibit the activity of various enzymes involved in the inflammatory process, such as COX-2, LOX, and MMPs. Additionally, ESI has been found to induce cell cycle arrest and apoptosis in cancer cells and protect against neuronal damage.
実験室実験の利点と制限
ESI has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized in large quantities. ESI has been extensively studied and its biological activities are well-characterized. However, there are also limitations to its use. ESI has poor solubility in water, which can limit its use in certain experiments. Additionally, ESI has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research involving ESI. One potential direction is the development of ESI analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of ESI as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are also needed to investigate the potential of ESI as a chemopreventive agent for the treatment of cancer. Finally, additional studies are needed to investigate the potential of ESI as a tool for the study of inflammatory processes in various disease states.
合成法
The synthesis of ESI involves the reaction of 5-bromo-2-hydroxybenzenesulfonic acid with ethylamine in the presence of sodium hydroxide to form the corresponding ethylsulfonamide. This compound is then reacted with 3,4-dihydroxyphenylacetic acid to form the desired ESI product.
科学的研究の応用
ESI has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. ESI has been shown to inhibit the activity of various enzymes such as COX-2, LOX, and MMPs, which are involved in the inflammatory process. Additionally, ESI has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. ESI has also been found to protect against neuronal damage and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
製品名 |
2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
|---|---|
分子式 |
C17H17NO5S |
分子量 |
347.4 g/mol |
IUPAC名 |
4-(5-ethylsulfonyl-2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H17NO5S/c1-2-24(22,23)11-5-6-13(19)12(8-11)18-16(20)14-9-3-4-10(7-9)15(14)17(18)21/h3-6,8-10,14-15,19H,2,7H2,1H3 |
InChIキー |
FZJSPCGJXFQMBH-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N2C(=O)C3C4CC(C3C2=O)C=C4 |
正規SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N2C(=O)C3C4CC(C3C2=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)

![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)
![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)

